molecular formula C13H9ClN2O B2987625 2-Benzyloxy-6-chloro-4-cyanopyridine CAS No. 175422-06-7

2-Benzyloxy-6-chloro-4-cyanopyridine

Cat. No. B2987625
CAS RN: 175422-06-7
M. Wt: 244.68
InChI Key: DCRFOFSGAZQBFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds like “2-Benzyloxy-6-chloro-4-cyanopyridine” often involves the use of organoboron compounds, which are highly valuable building blocks in organic synthesis . Protocols such as the Suzuki–Miyaura coupling are commonly used . This process involves the coupling of two chemically differentiated fragments with the metal catalyst .


Molecular Structure Analysis

The molecular structure of “2-Benzyloxy-6-chloro-4-cyanopyridine” is represented by the InChI code: 1S/C13H9ClN2O/c1-16-11-7-12(14)15-13(8-11)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 .


Chemical Reactions Analysis

Organoboron compounds, which are often used in the synthesis of “2-Benzyloxy-6-chloro-4-cyanopyridine”, can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

Safety and Hazards

While specific safety and hazard information for “2-Benzyloxy-6-chloro-4-cyanopyridine” is not available, it’s important to note that similar compounds, such as 2-Chloro-4-cyanopyridine, are known to be toxic in contact with skin, harmful if swallowed or inhaled, and can cause skin, eye, and respiratory irritation .

properties

IUPAC Name

2-chloro-6-phenylmethoxypyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c14-12-6-11(8-15)7-13(16-12)17-9-10-4-2-1-3-5-10/h1-7H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRFOFSGAZQBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=CC(=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyloxy-6-chloro-4-cyanopyridine

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